This compound belongs to the class of bicyclic carboxylic acids and is further classified as a fluorinated organic compound due to the presence of the trifluoromethyl group. It is often utilized as a building block in organic synthesis and has implications in medicinal chemistry, particularly for drug development.
The synthesis of 4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid generally involves the introduction of a trifluoromethyl group into a bicyclo[2.2.2]octane precursor. Common methods include:
In industrial settings, the production may utilize continuous flow reactors to enhance efficiency and scalability, coupled with advanced purification techniques such as chromatography to ensure high-quality yields .
The molecular structure of 4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid can be described as follows:
The compound's molecular weight is approximately 228.21 g/mol, with notable bond angles and distances that contribute to its unique chemical behavior.
4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid is capable of undergoing various chemical reactions:
The mechanism of action for 4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with biological targets:
The compound may influence various enzymes and receptors involved in metabolic pathways, potentially leading to therapeutic effects in drug development contexts .
4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid has several scientific applications:
In industrial applications, it serves as a precursor for specialty chemicals and materials with unique properties, contributing significantly to advancements in materials science and polymer chemistry .
4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid features a rigid, symmetrical cage structure with bridgehead substituents. The bicyclo[2.2.2]octane (BCO) skeleton consists of three ethylene bridges connecting vertices at positions 1,4; 2,5; and 3,6, creating a highly strained aliphatic system. The carboxylic acid (–COOH) and trifluoromethyl (–CF₃) groups occupy para positions (1 and 4) relative to each other, enabling direct electronic interaction through sigma bonds. This spatial arrangement minimizes steric congestion while maximizing inductive effects [3] [4].
The bridgehead substitution imposes strict geometric constraints:
O=C(O)C12CCC(C(F)(F)F)(CC1)CC2 [2] [3] Table 1: Fundamental Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 14234-09-4 |
| IUPAC Name | 4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid |
| Molecular Formula | C₁₀H₁₃F₃O₂ |
| Molecular Weight | 222.21 g/mol |
| MDL Number | MFCD19442691 |
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5